3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new chemical entities.
Scientific Research Applications
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, antibacterial, and anticancer activities.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of polymers and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with a carboxylic acid derivative, such as ethyl chloroacetate, under acidic conditions to form the oxadiazole ring. The final step involves hydrolysis of the ester to yield the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the propanoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with carboxyl or hydroxyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole ring is known to interact with various biological targets, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
- 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Uniqueness
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-2-3-5-9(8)12-13-10(17-14-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVKAFMWSAOINX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536013 | |
Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94192-15-1 | |
Record name | 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20536013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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